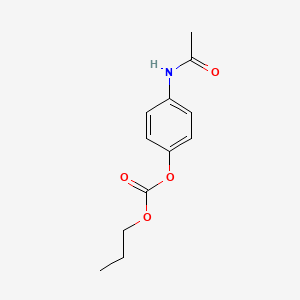![molecular formula C25H25N3O2 B14206171 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid CAS No. 850406-94-9](/img/structure/B14206171.png)
5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid is a complex organic compound with the molecular formula C25H25N3O2. This compound is characterized by the presence of quinoline moieties, which are known for their diverse applications in medicinal and synthetic organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid typically involves the reaction of quinoline derivatives with appropriate amines and carboxylic acids. One common method involves the use of quinoline-2-carbaldehyde, which undergoes a condensation reaction with an amine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Applications De Recherche Scientifique
5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of quinoline moieties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid involves its interaction with specific molecular targets. The quinoline moieties can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2-carbaldehyde: A precursor in the synthesis of 5-{Bis[(quinolin-2-yl)methyl]amino}pentanoic acid.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Quinolin-8-amines: Structural isomers with similar applications in organic synthesis.
Uniqueness
This compound is unique due to its dual quinoline moieties, which enhance its potential as a fluorescent probe and its ability to interact with multiple molecular targets. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
850406-94-9 |
|---|---|
Formule moléculaire |
C25H25N3O2 |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
5-[bis(quinolin-2-ylmethyl)amino]pentanoic acid |
InChI |
InChI=1S/C25H25N3O2/c29-25(30)11-5-6-16-28(17-21-14-12-19-7-1-3-9-23(19)26-21)18-22-15-13-20-8-2-4-10-24(20)27-22/h1-4,7-10,12-15H,5-6,11,16-18H2,(H,29,30) |
Clé InChI |
LSTBJKAXRZTQSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CN(CCCCC(=O)O)CC3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]-](/img/structure/B14206090.png)


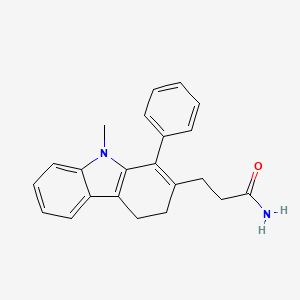
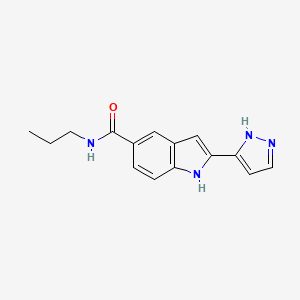
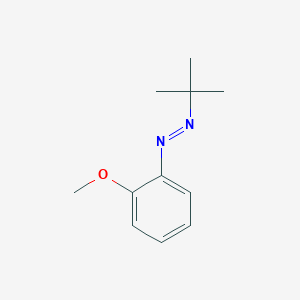
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
![[6-Methyl-3-(trifluoromethyl)hept-3-EN-1-YL]benzene](/img/structure/B14206139.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206144.png)

![[2-Methoxy-2-(3-nitrophenyl)ethenyl]oxidanium](/img/structure/B14206148.png)
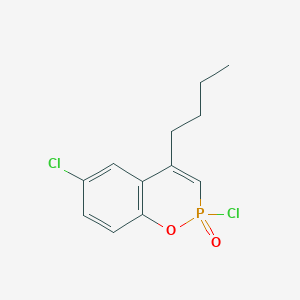
![Acetamide, N-[2-[2-(2-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B14206165.png)
